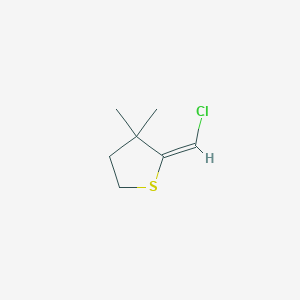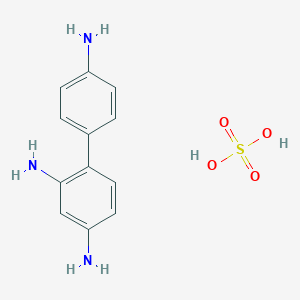![molecular formula C17H15N3O2S B8046389 4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8046389.png)
4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione” involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it typically involves the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Compound “4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione” undergoes various chemical reactions, including:
Oxidation: It can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into different states.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Compound “4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating specific diseases.
Industry: It is used in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which compound “4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways can vary depending on the context of its use.
Comparación Con Compuestos Similares
Compound A: Shares similar structural features but differs in its reactivity and applications.
Compound B: Has a similar mechanism of action but is used in different industrial applications.
Compound C: Exhibits similar chemical properties but is synthesized using different methods.
Uniqueness: Compound “4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione” is unique due to its specific reactivity and the range of applications it offers. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propiedades
IUPAC Name |
4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23-15(18)14-16(21)19(12-8-4-2-5-9-12)20(17(14)22)13-10-6-3-7-11-13/h2-11H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJLTRYPUSKIHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(1,4-Dioxaspiro[4.5]decan-3-ylmethylamino)ethoxy]ethanol](/img/structure/B8046311.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B8046318.png)

![(3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione](/img/structure/B8046351.png)
![N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B8046360.png)
![N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide](/img/structure/B8046362.png)


![(4-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol](/img/structure/B8046384.png)

![4-Methoxy-3-methyl-7-nitro-1-phenylpyrazolo[3,4-b]quinoline](/img/structure/B8046398.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046406.png)
![3-[4-[2-[4-(2-Carboxyethoxy)phenyl]propan-2-yl]phenoxy]propanoic acid](/img/structure/B8046412.png)
